REACTION_CXSMILES
|
[NH2:1][C:2]1[C:12]([F:13])=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[C:4]([F:14])[C:3]=1[CH3:15].[OH-].[Na+].Cl>C(O)C>[NH2:1][C:2]1[C:12]([F:13])=[CH:11][C:5]([C:6]([OH:8])=[O:7])=[C:4]([F:14])[C:3]=1[CH3:15] |f:1.2|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
8.91 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=C(C(=O)OCC)C=C1F)F)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
after which the resulting mixture was stirred at room temperature for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the solution
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were collected by filtration
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C(=O)O)C=C1F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |